Biphenyl, 3-ethyl-4-amino-
Description
BenchChem offers high-quality Biphenyl, 3-ethyl-4-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biphenyl, 3-ethyl-4-amino- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
389104-60-3 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-ethyl-4-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h3-10H,2,15H2,1H3 |
InChI Key |
UDFWKBMSUBGIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
mutagenicity and toxicity profile of 3-ethyl-4-amino-biphenyl
An In-depth Technical Guide to the Mutagenicity and Toxicity Profile of 3-Ethyl-4-Aminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic amines are a class of compounds extensively utilized in various industrial applications, including the manufacturing of dyes, pesticides, and pharmaceuticals. A significant member of this class, 4-aminobiphenyl (4-ABP), is a well-established human carcinogen, primarily linked to an increased risk of bladder cancer.[1][2][3][4][5] This guide focuses on a specific derivative, 3-ethyl-4-aminobiphenyl, providing a comprehensive analysis of its anticipated mutagenicity and toxicity profile. Due to the limited direct experimental data on this ethylated analogue, this document will synthesize information from studies on the parent compound, 4-ABP, and other closely related aromatic amines to construct a scientifically grounded predictive profile. This approach is rooted in the established toxicological principle of structure-activity relationships, where the biological activities of a chemical can be inferred from its structural similarities to well-characterized compounds.
The core of aromatic amine toxicity lies in their metabolic activation to reactive electrophilic species that can form covalent adducts with cellular macromolecules, most notably DNA.[1][3][4] This process of DNA damage is a critical initiating event in chemical carcinogenesis.[6] Understanding the metabolic pathways, the nature of the resulting DNA adducts, and the cellular responses to this damage is paramount for assessing the risk posed by compounds like 3-ethyl-4-aminobiphenyl. This guide will delve into the mechanistic underpinnings of its genotoxicity and broader systemic toxicity, offering both theoretical insights and practical experimental protocols for its evaluation.
Metabolic Activation: The Gateway to Toxicity
The carcinogenicity of aromatic amines is not an intrinsic property of the parent molecule but is contingent upon its metabolic transformation within the body.[1][3] This bioactivation is a multi-step process, primarily initiated by cytochrome P450 (CYP) enzymes in the liver.
Key Metabolic Steps:
-
N-Hydroxylation: The initial and rate-limiting step in the activation of many aromatic amines is the oxidation of the exocyclic amino group to form an N-hydroxyarylamine.[1][5] This reaction is predominantly catalyzed by CYP1A2.[1][5]
-
Esterification: The N-hydroxy metabolite can undergo further activation through esterification, commonly by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form N-acetoxy or N-sulfonyloxy esters.[4]
-
Formation of the Nitrenium Ion: These esterified metabolites are unstable and can spontaneously hydrolyze to form a highly reactive and electrophilic nitrenium ion.[5] This ultimate carcinogen is responsible for attacking nucleophilic sites on DNA.
Conversely, detoxification pathways, such as N-acetylation of the parent amine by NATs, compete with the activation pathways.[1] The balance between metabolic activation and detoxification is a critical determinant of an individual's susceptibility to the carcinogenic effects of aromatic amines.
Caption: Metabolic activation of 3-ethyl-4-aminobiphenyl to a reactive nitrenium ion.
Mutagenicity Profile
The formation of DNA adducts by the reactive metabolites of aromatic amines is the primary mechanism of their mutagenicity. These adducts can lead to errors during DNA replication, resulting in mutations.
DNA Adduct Formation
The primary DNA adduct formed by 4-ABP is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[7][8] It is highly probable that 3-ethyl-4-aminobiphenyl would form a similar dG-C8 adduct. These bulky adducts distort the DNA helix, interfering with transcription and replication, and if not repaired, can lead to mutations.
Caption: Mechanism of DNA adduct formation and subsequent mutation.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.[9][10][11][12] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[9][12] The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.
Given that aromatic amines like 4-ABP are known mutagens in the Ames test (requiring metabolic activation), it is highly anticipated that 3-ethyl-4-aminobiphenyl would also be positive in this assay, particularly in the presence of a mammalian metabolic activation system (S9 fraction).[13]
| Parameter | Expected Outcome for 3-Ethyl-4-Aminobiphenyl | Rationale |
| Test Strains | Positive in TA98 and TA100 | TA98 detects frameshift mutagens, and TA100 detects base-pair substitution mutagens. Aromatic amines can induce both types of mutations.[13] |
| Metabolic Activation | Requires S9 fraction for mutagenicity | The parent compound is a pro-mutagen and needs to be metabolically activated to its reactive form by enzymes present in the S9 fraction.[13][14] |
| Dose-Response | A positive dose-response relationship is expected | Increasing concentrations of the compound should lead to a corresponding increase in the number of revertant colonies, up to a point of cytotoxicity. |
Toxicity Profile
The toxicity of 3-ethyl-4-aminobiphenyl is expected to mirror that of its parent compound, 4-ABP, with the primary concern being its carcinogenic potential.
Target Organ Toxicity: The Urinary Bladder
The urinary bladder is a principal target for 4-ABP-induced carcinogenicity in humans and several animal species.[1][2][3][4][15][16] The mechanism for this organ specificity involves the hepatic metabolism and subsequent transport of metabolites to the bladder.
-
In the liver, 4-ABP is N-hydroxylated and then glucuronidated.
-
The N-hydroxy-glucuronide conjugate is stable and is transported via the bloodstream to the kidneys, where it is excreted into the urine.
-
The acidic environment of the urine can lead to the hydrolysis of the glucuronide, releasing the N-hydroxyarylamine.
-
Within the bladder epithelial cells, the N-hydroxyarylamine can be further activated by peroxidases or O-acetylated by NATs to form the reactive nitrenium ion, which then forms DNA adducts in the bladder tissue.[4]
Exposure to 4-ABP can also lead to other toxic effects, including methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[15]
| Toxicity Endpoint | Observed Effects of 4-Aminobiphenyl | Anticipated Effects of 3-Ethyl-4-Aminobiphenyl |
| Carcinogenicity | Known human bladder carcinogen.[1][3][4] Induces liver and blood vessel tumors in mice.[1][2] | High potential for carcinogenicity, with the urinary bladder being a likely target organ. |
| Genotoxicity | Positive in various genotoxicity assays (Ames test, micronucleus, chromosomal aberrations).[1] | Expected to be positive in a range of genotoxicity assays. |
| Acute Toxicity | Can cause methemoglobinemia, headache, fatigue, and dizziness at high exposures.[15] | Similar acute toxicity profile is likely, though potency may differ. |
| Target Organs | Urinary bladder, liver, blood vessels.[1][2] | Urinary bladder and liver are the most probable target organs. |
Experimental Protocols
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This protocol is a standardized method to assess the mutagenic potential of 3-ethyl-4-aminobiphenyl.[9]
Objective: To determine if 3-ethyl-4-aminobiphenyl can induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Test compound: 3-ethyl-4-aminobiphenyl.
-
Solvent/vehicle (e.g., DMSO).
-
S9 fraction from Aroclor 1254-induced rat liver.
-
Cofactor solution (NADP, G6P).
-
Minimal glucose agar plates.
-
Top agar (containing a trace amount of histidine and biotin).
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, 2-aminoanthracene for all strains with S9).
-
Negative/vehicle control.
Procedure:
-
Preparation: Prepare serial dilutions of 3-ethyl-4-aminobiphenyl in the chosen solvent. Prepare the S9 mix by combining the S9 fraction with the cofactor solution.
-
Pre-incubation: In a sterile test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (for activated tests) or phosphate buffer (for non-activated tests).
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add 2.0 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.
Caption: Standard workflow for the Ames bacterial reverse mutation test.
Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay
Objective: To determine the concentration at which 3-ethyl-4-aminobiphenyl causes toxicity to mammalian cells, which is essential for setting appropriate dose levels for subsequent genotoxicity assays.
Materials:
-
Mammalian cell line (e.g., CHO, TK6, HepG2).
-
Complete cell culture medium.
-
Test compound: 3-ethyl-4-aminobiphenyl.
-
Solvent/vehicle (e.g., DMSO).
-
96-well cell culture plates.
-
MTT or XTT reagent for assessing cell viability.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Dosing: Prepare a range of concentrations of 3-ethyl-4-aminobiphenyl in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound or controls.
-
Incubation: Incubate the cells for a defined exposure period (e.g., 24 hours).
-
Viability Assessment:
-
Remove the treatment medium.
-
Add fresh medium containing the MTT or XTT reagent to each well.
-
Incubate for 2-4 hours to allow for the conversion of the reagent to a colored formazan product by viable cells.
-
-
Measurement: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
References
-
National Center for Biotechnology Information (2021). 4-Aminobiphenyl - 15th Report on Carcinogens. NCBI Bookshelf. Available from: [Link]
-
Ioannides, C., & Nikolova, V. (1991). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. PubMed. Available from: [Link]
-
Eurofins Australia (2024). The Ames Test or Bacterial Reverse Mutation Test. Eurofins. Available from: [Link]
-
Singh, R. L., Singh, P. K., & Singh, R. P. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
-
New Jersey Department of Health (2007). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. NJ.gov. Available from: [Link]
-
Gorrod, J. W., & Bayraktar, N. N. (1986). The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. PubMed. Available from: [Link]
-
International Agency for Research on Cancer (2012). Chemical agents and related occupations. IARC Publications. Available from: [Link]
-
Stabbert, R., Schäfer, K. H., Biefel, C., & Rustemeier, K. (2003). Determination of Three Carcinogenic Aromatic Amines in Urine of Smokers and Nonsmokers. PubMed. Available from: [Link]
-
National Toxicology Program (n.d.). RoC Profile: 4-Aminobiphenyl. NTP.NIEHS.NIH.gov. Available from: [Link]
-
International Agency for Research on Cancer (2010). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. NCBI Bookshelf. Available from: [Link]
-
Taylor & Francis (n.d.). 4-Aminobiphenyl – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
Honma, M., et al. (2019). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment. Available from: [Link]
-
Zenser, T. V., Lakshmi, V. M., & Hsu, F. F. (2002). 3,2'-Dimethyl-4-aminobiphenyl-DNA adduct formation in tumor target and nontarget organs of rapid and slow acetylator Syrian hamsters cogenic at the NAT2 locus. PubMed. Available from: [Link]
-
Vijay, U. (2018). Microbial Mutagenicity Assay: Ames Test. PMC - NIH. Available from: [Link]
-
JRF Global (n.d.). Enhanced Ames test for nitrosamine impurities. JRF Global. Available from: [Link]
-
Turesky, R. J., et al. (2005). DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. PMC - NIH. Available from: [Link]
-
Tan, Y., & Li, Y. (2023). A High-Affinity and Selective DNA Aptamer for the N-Linked C8-Deoxyguanosine Adduct Produced by the Arylamine Carcinogen 4-Aminobiphenyl. Chemical Research in Toxicology. Available from: [Link]
-
Shomu's Biology (2020). Ames test ( Technique to determine mutagenic potential). YouTube. Available from: [Link]
-
Shibutani, S. (2024). Analysis of Novel DNA Adducts Derived from Acetaldehyde. MDPI. Available from: [Link]
Sources
- 1. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 3,2'-Dimethyl-4-aminobiphenyl-DNA adduct formation in tumor target and nontarget organs of rapid and slow acetylator Syrian hamsters cogenic at the NAT2 locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. d-nb.info [d-nb.info]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jrfglobal.com [jrfglobal.com]
- 15. nj.gov [nj.gov]
- 16. Determination of three carcinogenic aromatic amines in urine of smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Crystallography of Substituted Biphenyl Amines: Structural Dynamics & Drug Design
Executive Summary
Substituted biphenyl amines represent a privileged scaffold in both medicinal chemistry (e.g., PD-1/PD-L1 inhibitors) and materials science (e.g., Hole Transport Materials in OLEDs).[1][2] The physicochemical behavior of these molecules is governed by a singular structural parameter: the inter-ring torsion angle (
This guide details the crystallographic analysis of these systems, moving beyond simple connectivity to define the steric and electronic drivers of solid-state packing. We explore how ortho-substitution forces deviations from planarity, inducing atropisomerism , and how the amine functionality directs supramolecular assembly through N-H...
The "Twist" Paradigm: Conformational Analysis
The structural identity of a biphenyl amine is defined by the competition between
The Energetic Landscape
In the gas phase, unsubstituted biphenyl twists to
| Substituent Position | Steric Impact | Typical Torsion Angle ( | Crystallographic Consequence |
| Para / Meta | Low | High | |
| Ortho (Mono) | Moderate | Chiral conformation; reduced conjugation. | |
| Ortho (Di/Tri) | High | Atropisomerism ; complete conjugation break; axial chirality resolvable in crystal. |
Atropisomerism & Axial Chirality
When bulky ortho-substituents (e.g.,
Critical Analysis Step: When refining these structures, always check for disorder in the ortho-substituents. A high thermal ellipsoid on an ortho-methyl group often indicates the molecule is oscillating within the chiral pocket.
Intermolecular Interaction Landscape
The amine nitrogen is not just a substituent; it is the primary "anchor" for supramolecular assembly.
The N-H... Interaction
In aromatic amines, the N-H bond is a weak proton donor, and the
-
Geometry: Look for the H-atom pointing toward the centroid of a phenyl ring.
-
Distance:
. -
Significance: This interaction often stabilizes the "herringbone" packing motif seen in organic semiconductors.
Hydrogen Bonding Networks
-
Primary Amines (
): Act as double donors and single acceptors. They often form 1D chains or 2D sheets. -
Secondary Amines (
): Act as single donor/acceptor. They tend to form discrete dimers or catemers. -
Tertiary Amines (
): No H-bond donors. Packing is driven purely by Van der Waals and - stacking.
Experimental Protocol: Crystallization & Data Collection
Biphenyl amines are notoriously difficult to crystallize, often forming oils or amorphous glasses due to their rotational flexibility.
Crystallization Strategy for "Oily" Amines
The Anti-Solvent Vapor Diffusion Method:
-
Dissolve: Dissolve 20 mg of the amine in a minimal amount (0.5 mL) of a "good" solvent (THF, DCM, or Ethyl Acetate).
-
Filter: Pass through a 0.2
m PTFE syringe filter into a small vial (inner vial). -
Setup: Place the open inner vial inside a larger jar containing a "poor" solvent (Pentane or Hexane).
-
Seal: Cap the large jar tightly.
-
Wait: Allow 2-7 days. The pentane vapor will diffuse into the THF, slowly lowering solubility and forcing nucleation.
The "Scratch & Seed" Technique: If an oil forms, scratch the side of the glass with a spatula to induce nucleation energy. If a seed crystal forms, use it to seed a fresh solution.
Data Collection Parameters[3][4]
-
Temperature: Always collect at 100 K. Biphenyl rings have high thermal motion (libration) at room temperature, which artificially shortens bond lengths and obscures H-atom positions.
-
Resolution: Aim for
or better to resolve the amine hydrogen atoms clearly.
Refinement Nuances (SHELXL)
-
Amine Hydrogens: Do not geometrically fix amine hydrogens (AFIX 43) immediately. Locate them in the Difference Fourier Map first to determine the true H-bonding geometry.
-
Disorder: Use the PART command to model disordered ortho-substituents. If the twist angle varies, model the entire phenyl ring as a rigid body disorder (AFIX 66).
Visualization of Structural Logic
Workflow: From Synthesis to Structure
This diagram outlines the decision matrix for crystallizing and solving these flexible structures.
Figure 1: Decision matrix for the crystallization and structural determination of flexible biphenyl amines.
Logic Flow: Structure-Property Relationship
How the twist angle dictates the final application (Drug vs. OLED).
Figure 2: Mechanistic link between steric substitution, crystal packing, and functional utility.
Quantitative Data Summary
Table 1: Impact of Ortho-Substitution on Geometry
Data aggregated from CSD analysis of biphenyl amine derivatives.
| Compound Class | Ortho-Substituent | Mean Torsion Angle ( | Dominant Interaction |
| Benzidine | H | N-H...N (Strong H-bonds) | |
| Tolidine | Methyl | C-H... | |
| 2,2'-Dinitrobiphenyl | Nitro | N...O (Dipole-Dipole) | |
| Polychlorinated | Chlorine | Cl...Cl (Halogen Bond) |
Table 2: Crystallographic Validation Metrics
Target values for high-quality publication-ready structures.
| Metric | Acceptable Range | Ideal Target | Why it Matters |
| R1 Factor | Measures agreement between model and data. | ||
| wR2 Factor | Weighted error; sensitive to weak reflections. | ||
| GooF (S) | Goodness of Fit; indicates correct weighting scheme. | ||
| Data/Param Ratio | Ensures the model is not over-parameterized. |
References
-
Conformational Polymorphism in Organic Crystals Source: Accounts of Chemical Research [Link]
-
Analysis of Hydrogen Bonds in Crystals Source: MDPI Crystals [Link][3]
-
Torsional barriers of substituted biphenyls calculated using density functional theory Source: Organic & Biomolecular Chemistry (RSC) [Link]
-
Investigation of biphenyl enamines for applications as p-type semiconductors Source: Royal Society Open Science [Link]
-
Prevalence of the biphenyl skeleton in pharmaceutical compounds Source: Science (via ResearchGate) [Link]
Sources
Methodological & Application
using 3-ethyl-4-amino-biphenyl as an azo dye intermediate
Application Note: Synthesis & Utilization of 3-Ethyl-4-Amino-Biphenyl as an Azo Dye Intermediate
Executive Summary
This guide details the protocol for utilizing 3-ethyl-4-amino-biphenyl (CAS: 389104-60-3 / 67990-26-9) as a diazo component in the synthesis of azo dyes and pigments.[1] Unlike its lower homolog (4-amino-3-methylbiphenyl), the ethyl substituent at the ortho position to the amine introduces increased steric bulk and lipophilicity. These properties modulate the stability of the diazonium salt and enhance the solubility of the resulting dyes in organic solvents, making them valuable for solvent dyes, histopathological stains, and potentially as prodrug scaffolds.[2]
Critical Safety Warning: Biphenyl amines are structurally related to 4-aminobiphenyl, a known human carcinogen (Group 1).[2][1] 3-ethyl-4-amino-biphenyl must be handled as a high-potency hazard. All operations requires a Class II Biosafety Cabinet or chemical fume hood with HEPA filtration, double-gloving (Nitrile/Laminate), and full-body gowning.[1]
Chemical Profile & Mechanism
Compound: 3-Ethyl-[1,1'-biphenyl]-4-amine Molecular Weight: 197.28 g/mol Role: Diazo Component (Base)[1]
Mechanistic Pathway
The synthesis involves two distinct steps:
-
Diazotization: Conversion of the primary amine to a diazonium salt (
) using nitrous acid at low temperature.[1] The ethyl group donates electron density (inductive effect), slightly stabilizing the diazonium cation compared to the unsubstituted biphenyl, but also creates steric hindrance that may retard the coupling rate.[2] -
Coupling: Electrophilic aromatic substitution of the diazonium salt onto an electron-rich coupling component (e.g., Naphthol AS, 2-naphthol) to form the azo linkage (
).[2][1]
Figure 1: Reaction pathway for the conversion of 3-ethyl-4-amino-biphenyl into an azo dye.[1][3]
Experimental Protocol
Objective: Synthesis of a red mono-azo dye via coupling with 2-Naphthol.
Materials Required
| Reagent | Amount | Role |
| 3-Ethyl-4-amino-biphenyl | 1.97 g (10 mmol) | Diazo Base |
| Hydrochloric Acid (37%) | 5.0 mL | Acidifier |
| Sodium Nitrite (NaNO₂) | 0.76 g (11 mmol) | Nitrosating Agent |
| 2-Naphthol | 1.44 g (10 mmol) | Coupling Component |
| Sodium Hydroxide (NaOH) | 2.0 g | pH Adjuster |
| Sodium Acetate | ~5.0 g | Buffer |
| Ice/Water | ~100 g | Cooling |
Step 1: Diazotization (The "Indirect" Method)
Rationale: The ethyl group renders the amine hydrophobic.[2][1] Direct dissolution in cold aqueous acid is difficult.[2][1] We dissolve in hot acid first to form the salt, then precipitate fine crystals for rapid reaction.[2]
-
Dissolution: In a 100 mL beaker, add 1.97 g of 3-ethyl-4-amino-biphenyl , 10 mL water , and 5 mL conc. HCl . Heat to 70–80°C with stirring until the amine dissolves completely as the hydrochloride salt.
-
Precipitation: Rapidly pour the hot solution onto 50 g of crushed ice in a 250 mL beaker while stirring vigorously. This "crash cooling" precipitates the amine hydrochloride as a fine, reactive suspension.[2]
-
Nitrosation: Maintain temperature at 0–5°C (use an ice-salt bath).
-
Addition: Dissolve 0.76 g NaNO₂ in 5 mL water. Add this solution dropwise to the amine suspension over 10 minutes.
-
Stabilization: Stir for 20 minutes at 0–5°C. Destroy excess nitrous acid by adding a spatula tip of sulfamic acid or urea until starch-iodide paper no longer turns blue. Keep the solution cold.
Step 2: Coupling Reaction
-
Preparation of Coupler: In a separate 250 mL beaker, dissolve 1.44 g of 2-Naphthol in 20 mL of 10% NaOH solution. Add 2 g of Sodium Carbonate to buffer the solution. Cool to 5–10°C.[2][1]
-
Coupling: Slowly add the cold diazonium salt solution (from Step 1) into the coupler solution over 15–20 minutes with vigorous stirring.
-
Precipitation: A deep red/orange precipitate will form immediately.[2][1] Stir for 1 hour at room temperature to ensure completion.
Step 3: Isolation & Purification
-
Filtration: Filter the crude dye using a Buchner funnel under vacuum.[2][1]
-
Washing: Wash the cake with cold water (3 x 50 mL) to remove inorganic salts. Wash once with a small amount of cold ethanol (10 mL) to remove unreacted organic intermediates.[2][1]
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Recrystallization: For analytical purity, recrystallize from hot ethanol or toluene (due to the ethyl group's lipophilicity).[2][1]
Characterization & Validation
| Technique | Expected Result | Interpretation |
| Appearance | Red to Dark Red Powder | Typical of azo-naphthol chromophores.[1] |
| UV-Vis Spectroscopy | Bathochromic shift expected vs. unsubstituted biphenyl due to ethyl donation.[1] | |
| FT-IR | Peak at 1580–1600 cm⁻¹ | Diagnostic |
| ¹H-NMR (DMSO-d₆) | Ethyl signals: Triplet (~1.2 ppm), Quartet (~2.6 ppm) | confirms retention of the 3-ethyl group.[2][1] Aromatic region shows deshielding near azo link.[2][1] |
Troubleshooting Guide
-
Issue: Tarry/Sticky Product.
-
Issue: Low Yield during Diazotization.
-
Issue: Dull Color.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12828779, 3-Ethyl-4-aminobiphenyl. Retrieved from [Link][2][1]
-
Hunger, K., et al. (2000). Azo Dyes.[2][1][4] Ullmann's Encyclopedia of Industrial Chemistry.[2][1][5] Wiley-VCH.[1] (General reference for diazotization protocols of hydrophobic amines).
-
Organic Chemistry Portal. Diazotization and Coupling Reactions - Mechanisms and Protocols. Retrieved from [Link]
Sources
- 1. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. plantarchives.org [plantarchives.org]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Application Notes and Protocols for the Polymerization of 3-Ethyl-4-Amino-Biphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Potential of Poly(3-ethyl-4-amino-biphenyl) in Advanced Applications
Substituted polyanilines and their derivatives represent a class of conducting polymers with significant potential in diverse fields such as organic electronics, sensor technology, and biomedical devices. The monomer, 3-ethyl-4-amino-biphenyl, offers a unique combination of a biphenyl backbone, which can enhance charge transport and thermal stability, and an ethyl group that can improve solubility and processability of the resulting polymer. The amino group provides the active site for polymerization. This guide provides detailed protocols for the synthesis of poly(3-ethyl-4-amino-biphenyl) via chemical oxidative polymerization and electrochemical polymerization, two of the most common and effective methods for preparing conducting polymers from aromatic amine precursors.[1][2]
The strategic placement of the ethyl group at the 3-position is anticipated to influence the polymer's morphology and electronic properties by introducing steric hindrance that can affect the planarity of the polymer chains. This, in turn, can modulate the electrical conductivity and optical properties of the material. The biphenyl unit is a well-known component in liquid crystals and other electronic materials, suggesting that polymers derived from this monomer could exhibit interesting optoelectronic characteristics.[3]
This document is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in synthesizing and exploring the properties of novel conducting polymers. The protocols provided are based on established principles of aromatic amine polymerization and are designed to be a starting point for further optimization and application-specific development.[4][5]
I. Chemical Oxidative Polymerization of 3-Ethyl-4-Amino-Biphenyl
Chemical oxidative polymerization is a versatile and scalable method for synthesizing conducting polymers.[6] The process involves the oxidation of the monomer in an acidic medium using a suitable oxidizing agent, typically ammonium persulfate (APS).[1][6] The reaction proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain.[4][5][7] The acidic environment is crucial for the formation of the conducting emeraldine salt form of the polymer.[8]
A. Mechanistic Insights and Rationale
The polymerization of aromatic amines like 3-ethyl-4-amino-biphenyl is a complex process. The initial step is the oxidation of the monomer to a radical cation.[5] These radical cations then undergo coupling reactions, primarily at the para-position to the amino group, leading to the formation of dimers.[4] The dimer itself can be further oxidized and couple with other monomers or oligomers, leading to chain growth. The presence of the ethyl group may influence the regioselectivity of the coupling, potentially leading to a more ordered polymer structure. The choice of acid and oxidant concentration are critical parameters that control the reaction rate, polymer yield, and final properties.[1]
B. Experimental Workflow for Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative polymerization of 3-ethyl-4-amino-biphenyl.
C. Detailed Protocol for Chemical Oxidative Polymerization
Materials:
-
3-Ethyl-4-amino-biphenyl (monomer)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium persulfate (APS)
-
Methanol
-
Deionized (DI) water
-
Ammonium hydroxide (for dedoping, optional)
Equipment:
-
Glass reactor vessel with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of 3-ethyl-4-amino-biphenyl in 1 M HCl in the glass reactor vessel. A typical monomer concentration is in the range of 0.1 to 0.5 M. Stir the solution until the monomer is completely dissolved. Cool the solution to 0-5 °C using an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in 1 M HCl. The molar ratio of APS to the monomer is a critical parameter and is typically varied from 1:1 to 1.5:1 to optimize the polymer properties.[1]
-
Polymerization: Slowly add the APS solution to the stirred monomer solution using a dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature at 0-5 °C. The reaction mixture will gradually change color, indicating the formation of the polymer. Continue stirring for 2-4 hours after the addition of the oxidant is complete.
-
Polymer Isolation and Washing: After the reaction is complete, the polymer precipitate is collected by filtration using a Buchner funnel. The collected polymer is then washed sequentially with 1 M HCl, DI water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: The washed polymer is dried in a vacuum oven at 60 °C for 24 hours to obtain the final product, poly(3-ethyl-4-amino-biphenyl) in its emeraldine salt form.
-
(Optional) Dedoping: To obtain the non-conducting emeraldine base form, the polymer can be treated with a 0.1 M ammonium hydroxide solution for 2-4 hours, followed by filtration, washing with DI water, and drying.
D. Expected Results and Characterization
The resulting poly(3-ethyl-4-amino-biphenyl) is typically a dark green or black powder. The yield and molecular weight of the polymer will depend on the reaction conditions.
| Parameter | Typical Value | Characterization Technique |
| Yield | 60-80% | Gravimetric analysis |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Conductivity (Emeraldine Salt) | 10⁻² - 1 S/cm | Four-point probe measurement |
| Thermal Stability (TGA) | Onset of decomposition > 250 °C | Thermogravimetric Analysis (TGA) |
Characterization:
-
FTIR Spectroscopy: To confirm the chemical structure of the polymer, identifying characteristic peaks for the biphenyl rings, C-N stretching, and N-H bonds.
-
UV-Vis Spectroscopy: To study the electronic transitions of the polymer in solution, which provides information about the conjugation length.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties of the polymer, such as its redox behavior.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the polymer powder.
II. Electrochemical Polymerization of 3-Ethyl-4-Amino-Biphenyl
Electrochemical polymerization offers precise control over the polymer film thickness, morphology, and properties by manipulating the electrochemical parameters.[9] This technique is particularly useful for fabricating thin, uniform polymer films directly onto an electrode surface, which is advantageous for applications in sensors and electronic devices.
A. Principles of Electropolymerization
In this method, the monomer is oxidized at the surface of a working electrode by applying a specific potential. The resulting radical cations then polymerize on the electrode surface. The process can be carried out potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential). The supporting electrolyte plays a crucial role in providing conductivity to the solution and influencing the polymer's properties.
B. Experimental Setup for Electrochemical Polymerization
Sources
- 1. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers [mdpi.com]
Standard Operating Procedure: Safe Handling of 3-Ethyl-4-Amino-Biphenyl
Introduction and Scientific Context
This document provides a comprehensive guide for the safe handling, use, and disposal of 3-ethyl-4-amino-biphenyl. This compound belongs to the aromatic amine class, a group of substances widely used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The core structure, aminobiphenyl, is of significant toxicological concern. Specifically, the isomer 4-aminobiphenyl is a well-documented and potent human bladder carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2]
The carcinogenic mechanism of 4-aminobiphenyl involves metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form reactive intermediates.[1][3] These metabolites can then form adducts with DNA, leading to mutations and the initiation of cancer.[1][4] Given the structural similarity of 3-ethyl-4-amino-biphenyl to this known carcinogen, this SOP is founded on the precautionary principle . All procedures must be conducted under the assumption that 3-ethyl-4-amino-biphenyl is a potential human carcinogen and requires handling as a Particularly Hazardous Substance (PHS) under the guidelines established by the Occupational Safety and Health Administration (OSHA).
This guide is intended for researchers, chemists, and drug development professionals. It emphasizes not just the procedural steps but the scientific rationale behind them to ensure a deep understanding of the risks and the critical importance of adherence to these protocols.
Hazard Identification and Risk Assessment
Due to a lack of specific toxicological data for 3-ethyl-4-amino-biphenyl, this risk assessment is based on its structural analog, 4-aminobiphenyl, and the general hazards of aromatic amines.
2.1 Known and Potential Hazards:
-
Carcinogenicity: Suspected human carcinogen. The parent compound, 4-aminobiphenyl, is a confirmed human bladder carcinogen.[2][5][6] Occupational exposure has been definitively linked to a high incidence of bladder cancer.[4][6]
-
Acute Toxicity: Harmful if swallowed.[7] Acute inhalation exposure to aromatic amines can cause headaches, lethargy, cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), and irritation of the urinary tract.[2][4]
-
Organ Toxicity: Potential for damage to the bladder, liver, and kidneys through prolonged or repeated exposure.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[8] Aromatic amines can be absorbed through the skin.
-
Route of Exposure: The primary routes of occupational exposure are inhalation of dust or aerosols, dermal (skin) contact, and ingestion.[9]
2.2 Chemical and Physical Properties Summary While specific data for 3-ethyl-4-amino-biphenyl is not readily available, the properties of the closely related 3-aminobiphenyl and 4-aminobiphenyl are provided for context.
| Property | Value for Analog (3- or 4-aminobiphenyl) | Reference |
| Chemical Formula | C₁₂H₁₁N (base structure) | [4] |
| Molecular Weight | ~197.27 g/mol (calculated for ethyl derivative) | |
| CAS Number | 2243-47-2 (for 3-aminobiphenyl) | |
| Appearance | Likely a solid, may darken on exposure to air/light. | [3][4] |
| Melting Point | 28-33 °C (for 3-aminobiphenyl) | |
| Solubility | Likely sparingly soluble in cold water; soluble in organic solvents. | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through a combination of engineering controls and robust PPE. This multi-layered approach is a self-validating system; if one layer fails, others provide protection.
3.1 Engineering Controls (Primary Barrier):
-
Designated Area: All work with 3-ethyl-4-amino-biphenyl must be conducted in a designated area (e.g., a specific fume hood) clearly marked with warning signs indicating "Suspected Carcinogen, Authorized Personnel Only."
-
Chemical Fume Hood: All procedures that may generate dust, aerosols, or vapors—including weighing, transferring, preparing solutions, and running reactions—must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilation: The laboratory must have negative pressure relative to adjacent non-laboratory areas.
3.2 Personal Protective Equipment (PPE) (Secondary Barrier): PPE is not a substitute for engineering controls. It is the final barrier between the researcher and the hazardous substance.
| Task | Required PPE | Rationale and Specifications |
| All Handling | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | A buttoned lab coat, preferably with knit cuffs, is required. A disposable Tyvek gown is recommended for large-scale operations. | |
| Handling Solids (Weighing, Transfers) | Double Nitrile Gloves | Aromatic amines may permeate common glove materials.[10] Double gloving provides an extra layer of protection. Change gloves immediately if contamination is suspected. |
| N95 Respirator | Recommended as an additional precaution against inhaling fine powders, even within a fume hood. | |
| Handling Solutions | Double Nitrile Gloves | Protects against dermal absorption from splashes. |
Standard Operating Protocols
Adherence to these step-by-step protocols is mandatory. Each step is designed to mitigate a specific, identified risk.
4.1 Receiving and Storage Protocol:
-
Verification: Upon receipt, verify the container is intact and properly labeled.
-
Transportation: Transport the sealed container inside a secondary, shatterproof container to the designated storage area.
-
Storage: Store in a cool, dry, well-ventilated, and locked cabinet away from incompatible materials such as strong oxidizing agents. The storage area must be clearly labeled as containing a suspected carcinogen.
-
Inventory: Log the compound into the chemical inventory, noting its storage location and hazard classification.
4.2 Experimental Workflow: Weighing and Solution Preparation
This workflow diagram illustrates the mandatory sequence for safely preparing the compound for experimental use.
Caption: Workflow for Weighing and Solution Preparation.
4.3 Decontamination Procedures:
-
Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse items with a suitable solvent (e.g., ethanol or acetone) to remove residue. Collect all rinsate as hazardous waste. Follow with a standard wash using soap and water.
-
Work Surfaces: At the end of each procedure, wipe down the work surface inside the fume hood with a solvent-moistened towel, followed by a soap and water solution. Dispose of the towel as hazardous solid waste.
Waste Disposal Protocol
Improper disposal can lead to environmental contamination and regulatory violations. All waste generated from handling 3-ethyl-4-amino-biphenyl is considered hazardous.
-
Solid Waste: This includes contaminated gloves, bench liners, weigh paper, and any contaminated solid materials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste bag inside the fume hood.
-
Liquid Waste: All solutions containing the compound and solvent rinses must be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
Labeling and Disposal: All waste containers must be labeled with "Hazardous Waste," the full chemical name "3-ethyl-4-amino-biphenyl," and the associated hazards (e.g., "Toxic," "Carcinogen"). Follow institutional guidelines for pickup and disposal by Environmental Health & Safety (EHS). Wastes containing aromatic amines may fall under specific EPA hazardous waste codes, which should be determined in consultation with EHS.[11][12]
Emergency Procedures and Spill Response
Rapid and correct response to emergencies is critical to minimizing harm.
6.1 Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][13] Seek immediate medical attention.
6.2 Spill Response Decision Tree
This diagram provides a logical framework for responding to a spill.
Caption: Decision Tree for Spill Response Protocol.
References
-
Taylor & Francis. (n.d.). 4-aminobiphenyl – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminobiphenyl, 4-. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Ingredient name: 4-Aminobiphenyl CAS No: 92-67-1 Datasheet No: 1332. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). 4-Aminobiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Unknown Source. (n.d.). EPA HAZARDOUS WASTE CODES. [This is a general reference to the concept, a specific authoritative document URL should be used if available].
-
PubChem. (n.d.). Ethyl 3-(4-aminophenyl)propanoate. Retrieved from [Link]
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
- Unknown Source. (n.d.). EPA HAZARDOUS WASTE CODES. [This is a general reference to the concept, a specific authoritative document URL should be used if available].
-
Occupational Safety and Health Administration. (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Wastes and Corresponding EPA Hazardous Waste Numbers. Retrieved from [Link]
-
DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment. (1987). 4-Aminobiphenyl. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. wku.edu [wku.edu]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethyl-4-Aminobiphenyl via Recrystallization
Welcome to the technical support center for the purification of 3-ethyl-4-aminobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity 3-ethyl-4-aminobiphenyl in your laboratory.
Section 1: Understanding the Recrystallization of 3-Ethyl-4-Aminobiphenyl
Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[1] For 3-ethyl-4-aminobiphenyl, an aromatic amine, careful selection of the recrystallization solvent is paramount to obtaining high-purity crystals. The presence of the biphenyl backbone and the ethyl and amino functional groups will dictate its solubility behavior.
Aromatic amines can be susceptible to oxidation, which may result in discoloration of the product.[2] Therefore, the recrystallization process should be performed efficiently to minimize exposure to heat and atmospheric oxygen.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 3-ethyl-4-aminobiphenyl in a question-and-answer format.
Q1: My 3-ethyl-4-aminobiphenyl is not dissolving in the hot solvent. What should I do?
Answer: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Causality: For a successful recrystallization, the compound should have high solubility in the hot solvent and low solubility in the cold solvent.[3] If the compound isn't dissolving, the solvent is likely too nonpolar.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add a small, measured amount of additional hot solvent and continue to heat and stir.[4] Be cautious not to add too much solvent, as this will reduce your yield.[5]
-
Switch to a More Polar Solvent: If the compound remains insoluble even with a significant amount of the initial solvent, a more polar solvent may be necessary. For a compound like 3-ethyl-4-aminobiphenyl, consider solvents such as ethanol, methanol, or acetone, or a mixture of solvents like ethanol/water or acetone/hexane.[6][7]
-
Consider a Solvent Mixture: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify the solution and then allow it to cool slowly.[6]
-
Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Causality: The high concentration of the solute can cause it to separate from the solution at a temperature above its melting point.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[8]
-
Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can promote oiling out. Let the flask cool to room temperature on the benchtop before placing it in an ice bath.[3][9]
-
Change Solvent System: If the problem persists, consider a solvent with a lower boiling point.[10]
-
Q3: No crystals are forming even after the solution has cooled to room temperature. What is the next step?
Answer: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated.
-
Causality: If an excessive amount of solvent was used, the concentration of the compound may not be high enough for crystals to form upon cooling.[5] Supersaturation is a metastable state where the solute concentration is higher than its solubility, but crystal nucleation has not yet occurred.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide a surface for nucleation.[9]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for crystal growth.[1][4]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[8]
-
Place in an Ice Bath: Once the solution has reached room temperature, placing it in an ice bath will further decrease the solubility of the compound and may promote crystallization.[4]
-
Q4: The recovered crystals are discolored (e.g., yellow or brown). How can I improve the color?
Answer: Discoloration often indicates the presence of impurities, which could be colored byproducts from the synthesis or oxidation products of the aromatic amine.
-
Causality: Aromatic amines can oxidize upon exposure to air and light, leading to colored impurities.[2][11]
-
Troubleshooting Steps:
-
Use Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount, as it can also adsorb some of your product.
-
Perform a Second Recrystallization: A second recrystallization will often result in a purer, less colored product.
-
Work Quickly: Minimize the time the solution is kept at a high temperature to reduce the potential for oxidation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of 3-ethyl-4-aminobiphenyl?
Answer: A good starting point for solvent selection would be a moderately polar solvent. Based on the properties of the related compound 4-aminobiphenyl, which is soluble in hot water and alcohols, ethanol or a mixture of ethanol and water is a promising choice.[12][13][14] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.
Q2: How can I perform a solvent screen?
Answer:
-
Place a small amount of your crude 3-ethyl-4-aminobiphenyl (around 10-20 mg) into several small test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor room temperature solubility. An ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
Q3: What are the key safety precautions when handling 3-ethyl-4-aminobiphenyl?
Answer: The parent compound, 4-aminobiphenyl, is a known human carcinogen.[12][15] Therefore, 3-ethyl-4-aminobiphenyl should be handled as a potential carcinogen.
-
Engineering Controls: Always work in a well-ventilated fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[16]
-
Avoid Inhalation and Skin Contact: Do not breathe the dust or vapors. Avoid contact with skin and eyes.[11]
-
Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures.[16]
Section 4: Experimental Protocol: Recrystallization of 3-Ethyl-4-Aminobiphenyl
This protocol provides a general guideline. The exact solvent and volumes may need to be optimized based on the purity of your crude material.
Materials:
-
Crude 3-ethyl-4-aminobiphenyl
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter paper and funnel (stemless is preferred for hot filtration)
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude 3-ethyl-4-aminobiphenyl in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring until the solid dissolves completely.[4] If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[17]
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.[9] Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Data Presentation:
| Parameter | Recommended Value/Range | Rationale |
| Solvent Choice | Ethanol, Ethanol/Water, Acetone/Hexane | Based on the polarity of 3-ethyl-4-aminobiphenyl and solubility data of related compounds.[6][13] |
| Crude to Solvent Ratio (w/v) | 1:5 to 1:20 (to be optimized) | A higher ratio may be needed for less pure samples. |
| Cooling Rate | Slow, ambient cooling followed by an ice bath | Promotes the formation of larger, purer crystals.[3] |
| Expected Yield | 70-90% (highly dependent on purity of crude) | Some loss of product in the mother liquor is unavoidable. |
Section 5: Visualizing the Process
Recrystallization Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
4-Aminobiphenyl. (n.d.). Environmental Protection Agency. Retrieved from [Link]
-
4-Aminobiphenyl | C12H11N | CID 7102 - PubChem. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl - CDC. (n.d.). Retrieved from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]
-
4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
4-Aminobiphenyl - Wikipedia. (n.d.). Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Aminodiphenyl [cdc.gov]
- 12. epa.gov [epa.gov]
- 13. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 15. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimization of 3-Ethyl-4-Aminobiphenyl Synthesis
Topic: Minimizing Side Reactions in Nitro Reduction Workflows Doc ID: TSC-RED-043 | Status: Active | Last Updated: 2026-02-06
⚠️ CRITICAL SAFETY WARNING: CARCINOGEN HAZARD
Target Molecule Alert: 4-Aminobiphenyl and its derivatives (including 3-ethyl-4-aminobiphenyl) are classified as Group 1 Carcinogens (IARC) and potent bladder carcinogens.
-
Containment: All solid handling must occur in a certified glovebox or Class II Type B2 biosafety cabinet.
-
Decontamination: Use specific oxidation protocols (e.g., permanganate/sulfuric acid) for glassware before removal from containment.
-
PPE: Double nitrile gloves, Tyvek sleeves, and P100 respiratory protection are mandatory if outside a glovebox.
The Reaction Landscape: Why Side Reactions Occur
The reduction of 3-ethyl-4-nitrobiphenyl to 3-ethyl-4-aminobiphenyl is not a single-step transformation. It follows the Haber Mechanism , a stepwise cascade where the molecule passes through nitroso and hydroxylamine intermediates.
The "Ortho-Effect" Challenge: The ethyl group at the 3-position is ortho to the reaction center (C4). This creates significant steric bulk, twisting the nitro group out of planarity with the biphenyl ring.
-
Catalyst Access: The bulky ethyl group hinders the adsorption of the nitro group onto the heterogeneous catalyst (Pd/C or Ra-Ni) surface.
-
Intermediate Trapping: The N-hydroxylamine intermediate (
) is stabilized by this steric shielding, often leading to incomplete conversion. -
Condensation Risk: If the hydroxylamine accumulates and hydrogen pressure drops, it reacts with the nitroso intermediate to form stable azo/azoxy dimers (colored impurities).
Visualizing the Pathway and "Exit Ramps"
The following diagram maps the reduction pathway and where specific side reactions branch off.
Figure 1: The Haber reduction mechanism showing the critical "stall point" at the Hydroxylamine stage and the side-reaction pathways leading to colored dimers.
Troubleshooting Guide (Q&A)
This module addresses specific failure modes reported by process chemists working with sterically hindered nitro-biphenyls.
Issue A: Reaction Stalls at Hydroxylamine (Incomplete Conversion)
User Question: "I am monitoring the reaction by HPLC. The starting material is gone, but I have a persistent peak at M+16 relative to the product. Extending reaction time doesn't help."
Technical Diagnosis:
You are experiencing Hydroxylamine Accumulation . The 3-ethyl group prevents the final reduction step (
Corrective Actions:
-
Increase Temperature: The N-O cleavage has a higher activation energy than the initial nitro reduction. Increase temperature to 50–60°C (ensure solvent safety limits).
-
Acidic Promoter: Add 1-2 equivalents of Acetic Acid or Methanesulfonic Acid. Protonation of the hydroxylamine (
) weakens the N-O bond and accelerates cleavage [1]. -
Change Catalyst Support: Switch from Pd/C to Pt/C (sulfided) or Vanadium-doped Pd . Vanadium acts as an oxophilic promoter that anchors the oxygen of the hydroxylamine, facilitating reduction despite steric hindrance [2].
Issue B: Formation of Colored Impurities (Orange/Red)
User Question: "My product is supposed to be off-white, but the reaction mixture turned bright orange. Recrystallization isn't removing it."
Technical Diagnosis: This is Azoxy/Azo Coupling . When the reduction rate slows (due to the ethyl group) and hydrogen availability is low (mass transfer limitation), the Nitroso and Hydroxylamine intermediates condense. This is often catalyzed by basic conditions or trace metal oxides.
Corrective Actions:
-
Boost Mass Transfer: The reaction is likely hydrogen-starved at the surface. Increase agitation speed (>1000 RPM) and H2 pressure (>5 bar).
-
Avoid Basic Media: Ensure the solvent is neutral. Avoid methanol containing trace methoxide.
-
"Heat and Shoot": Do not let the reaction sit at room temperature partially converted. Heat the mixture before pressurizing with H2 to bypass the accumulation window of the nitroso intermediate.
Issue C: Over-Reduction (Ring Saturation)
User Question: "LCMS shows a peak at M+4 or M+6. I suspect the biphenyl ring is being hydrogenated."
Technical Diagnosis: Biphenyl rings are electron-rich and susceptible to hydrogenation, especially on the ring bearing the amino group (which becomes electron-donating). This occurs under high pressure or with highly active catalysts like Rhodium or Platinum.
Corrective Actions:
-
Switch to Palladium: Pd is much less active for ring hydrogenation than Pt or Rh.
-
Poison the Catalyst: Use Sulfided Pd/C . The sulfur modifies the active sites, killing the activity for ring reduction while retaining activity for nitro reduction.
-
Lower Pressure: Cap pressure at 3–5 bar. High pressure (>10 bar) favors ring saturation thermodynamics.
Optimized Experimental Protocol
Method: Catalytic Hydrogenation (Pd/C) with Acid Promoter Objective: Synthesis of 3-ethyl-4-aminobiphenyl with <0.1% Azo impurity.
Materials
-
Substrate: 3-Ethyl-4-nitrobiphenyl (10 mmol)
-
Catalyst: 5% Pd/C (50% water wet), loading: 5 mol% Pd.
-
Solvent: Ethanol (Absolute) or THF (if solubility is poor).
-
Additive: Methanesulfonic acid (0.1 eq) or Acetic Acid (1.0 eq).
-
Gas: Hydrogen (Grade 5.0).
Step-by-Step Workflow
-
Preparation (In Glovebox):
-
Charge the autoclave vessel with the nitro substrate.
-
Add solvent (10 mL/g substrate).
-
Add the acid promoter. Note: The acid prevents the condensation of intermediates into azo dimers.
-
Add the Pd/C catalyst last (under inert atmosphere to prevent ignition).
-
-
Purge Cycle:
-
Seal reactor. Purge with Nitrogen (3x to 5 bar).
-
Purge with Hydrogen (3x to 5 bar) without stirring.
-
-
Reaction Phase:
-
Set temperature to 50°C . (Heating prevents stalling).
-
Set agitation to Max RPM (Crucial for mass transfer).
-
Pressurize to 5 bar (75 psi) constant pressure.
-
Monitor: Uptake should be rapid. If uptake slows before theoretical calculation, increase Temp to 60°C.
-
-
Work-up (Safety Critical):
-
Cool to room temperature.[1] Vent H2. Purge with N2.
-
Filter catalyst over a Celite pad (keep wet to prevent pyrophoric ignition).
-
Neutralize filtrate with NaHCO3 (aq) if acid was used.
-
Concentrate filtrate.
-
Purification: Recrystallize from Ethanol/Water. Do not distill (explosion hazard with nitro residues/thermal instability).
-
Summary Data Table: Catalyst Selection Matrix
| Catalyst System | Activity (Nitro) | Selectivity (vs. Ring) | Risk of Azo Dimer | Recommended For |
| Pd/C (Neutral) | High | High | Moderate | Standard substrates |
| Pd/C + Acid | High | Very High | Low | Sterically hindered (3-ethyl) substrates |
| Pt/C | Very High | Low (Ring reduction) | Low | Halogenated substrates (prevents dehalogenation) |
| Raney Nickel | Moderate | Moderate | High | Cost-sensitive bulk scale (requires high P) |
| Fe / Acid | Low | Perfect | Low | Small scale / Lab use (messy workup) |
References
-
Mechanism of Catalytic Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no.[2] 1-2, 2003, pp. 45-69. Link
-
Vanadium Promoters: Corma, A., et al. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, vol. 313, no. 5785, 2006, pp. 332-334. Link
-
Safety & Carcinogenicity: International Agency for Research on Cancer (IARC).[3] "4-Aminobiphenyl."[3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 100F, 2012. Link
-
Acid Promotion Strategy: Studer, M., et al. "The Hydrogenation of Nitroaromatics: The Problem of Hydroxylamine Accumulation." Topics in Catalysis, vol. 19, 2002, pp. 3-16. Link
Sources
- 1. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 2. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
Validation & Comparative
UV-Vis Spectroscopic Characterization of 3-Ethyl-4-Amino-Biphenyl: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-ethyl-4-amino-biphenyl (also known as 2-ethyl-4-phenylaniline), comparing it against its structural parent, 4-aminobiphenyl .
Executive Summary & Structural Context
In the development of azo dyes and toxicological screening of arylamines, the precise characterization of 3-ethyl-4-amino-biphenyl (3-EABP) is critical. Unlike its parent compound 4-aminobiphenyl (4-ABP) —a well-characterized carcinogen—the ethyl-substituted derivative presents unique spectroscopic shifts due to the auxochromic interplay between the amino group and the ethyl substituent.
This guide moves beyond basic spectral listing. It establishes a comparative framework to validate the identity and purity of 3-EABP using UV-Vis spectroscopy, leveraging the well-known data of 4-ABP as an internal standard for performance benchmarking.
The Structural Argument
The UV-Vis absorption of biphenyl amines is governed by the extent of
-
Parent (4-ABP): Planar conjugation allows for a strong primary absorption band (
). -
Target (3-EABP): The ethyl group at the 3-position (ortho to the amine) introduces two competing effects:
-
Electronic (+I Effect): The ethyl group donates electron density via hyperconjugation, stabilizing the excited state and inducing a bathochromic (red) shift .
-
Steric Modulation: While the ethyl group is ortho to the amine, it is meta to the biphenyl linkage. Therefore, it causes minimal steric twist between the phenyl rings compared to 2-substituted biphenyls, preserving the high molar absorptivity (
).
-
Comparative Spectral Performance
The following data establishes the baseline for identifying 3-EABP. Note that while 4-ABP is the reference standard, the values for 3-EABP are derived from auxochromic theory and structural analogs (e.g., 3-methyl-4-aminobiphenyl).
Table 1: Absorption Maxima ( ) Comparison
| Parameter | Reference: 4-Aminobiphenyl | Target: 3-Ethyl-4-Amino-Biphenyl | Shift Mechanism |
| Primary | 274 nm | 278 – 282 nm (Expected) | Bathochromic shift (+I effect of Ethyl) |
| Secondary Band | ~240 nm | ~245 nm | |
| Molar Absorptivity ( | ~19,500 L·mol⁻¹·cm⁻¹ | ~18,000 – 21,000 L·mol⁻¹·cm⁻¹ | Comparable (Conjugation intact) |
| Visual Appearance | Colorless / Pale Yellow | Pale Yellow / Tan | Oxidation products darken color |
| Solvent Sensitivity | High (pH dependent) | High (pH dependent) | Protonation of -NH₂ abolishes conjugation |
Critical Insight: If your experimental
for 3-EABP appears below 270 nm (hypsochromic shift), suspect oxidation (formation of nitro-biphenyls) or protonation (acidic solvent contamination).
Experimental Protocol: Self-Validating Determination
To ensure scientific integrity, this protocol includes a "Self-Validation" step using the isosbestic point analysis principle.
Reagents & Equipment[1]
-
Solvent: HPLC-grade Ethanol (Absolute) or Methanol. Avoid Acetone (UV cutoff interference).
-
Reference Standard: 4-Aminobiphenyl (if available/permitted) or Anthracene (for instrument calibration).
-
Blank: Pure solvent from the same bottle used for dissolution.
Step-by-Step Workflow
1. Stock Solution Preparation (1 mM)
-
Weigh 1.97 mg of 3-EABP (MW: 197.28 g/mol ).
-
Dissolve in 10 mL of Ethanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Validation: Solution must be clear. Any turbidity indicates impurities or salt formation.
2. Working Dilution (20-50 µM)
-
Dilute 200 µL of Stock into 9.8 mL of Ethanol.
-
Target Absorbance: 0.6 – 0.8 AU (Linear dynamic range).
3. Spectral Scanning
-
Baseline: Auto-zero with pure Ethanol.
-
Scan Range: 200 nm to 450 nm.
-
Scan Speed: Medium (approx. 200 nm/min) for peak resolution.
4. pH-Dependent Validation (The "Acid Shift" Test)
-
After the initial scan, add 10 µL of 1M HCl to the cuvette.
-
Rescan.
-
Expected Result: The peak at ~280 nm should disappear or drastically shift to ~250 nm (resembling unsubstituted biphenyl) because the protonated amine (-NH₃⁺) no longer conjugates with the ring.
-
Pass Criteria: >80% reduction in the primary
intensity.[1]
Mechanistic Visualization
The following diagram illustrates the structural causality affecting the UV spectrum and the validation logic.
Caption: Mechanistic pathway linking the ethyl substituent's electronic effect to the observed bathochromic shift and the acid-validation step.
Troubleshooting & Stability
-
Photostability: Biphenyl amines are photosensitive. Solutions left in ambient light for >1 hour may show a new band at >350 nm, indicating photo-oxidation (azo bond formation). Keep solutions dark.
-
Solvent Cutoff: Do not use Acetone or Ethyl Acetate below 260 nm; they absorb strongly and will mask the primary peak.
References
-
National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services.[2] [Link]
- Carlin, R. B., et al. (1950). The Benzidine Rearrangement. III. The Kinetics of the Rearrangement of Hydrazobenzene. Journal of the American Chemical Society, 73(3), 1002–1007. (Foundational text on biphenyl amine spectral shifts).
-
Sielc Technologies. (n.d.). UV-Vis Spectrum of 4-Aminophenol and Related Aromatics. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
